LY 233053 -

LY 233053

Catalog Number: EVT-1547468
CAS Number:
Molecular Formula: C8H13N5O2
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LY 233053 is a synthetic organic compound recognized primarily for its role as a competitive antagonist of the N-methyl-D-aspartate receptor, which is crucial in synaptic plasticity and memory function. This compound has garnered attention for its potential therapeutic applications in treating various neurological and cardiovascular diseases, particularly in the context of neuroprotection and anticonvulsant effects .

Source

LY 233053 was developed by Eli Lilly and Company and is classified under the chemical identifier CAS Number 125546-04-5. It is often utilized in research settings to explore its pharmacological properties and mechanisms of action.

Classification

LY 233053 falls under the category of NMDA receptor antagonists, specifically functioning as a competitive inhibitor. This classification positions it among other compounds that target glutamate receptors, which are integral to neurotransmission in the central nervous system .

Synthesis Analysis

Methods

The synthesis of LY 233053 involves several intricate steps, beginning with the formation of a piperidine ring followed by the introduction of a tetrazole moiety. The synthetic route can be summarized as follows:

  1. Formation of the Piperidine Ring: This step typically involves cyclization reactions using appropriate precursors.
  2. Introduction of the Tetrazole Group: The tetrazole moiety is introduced through cycloaddition reactions between an azide and a nitrile.

Technical Details

The synthesis process utilizes solvents such as dimethyl sulfoxide and may involve various catalysts to enhance reaction efficiency. Optimization for industrial production focuses on maximizing yield while minimizing environmental impact, potentially employing continuous flow reactors and advanced purification techniques.

Molecular Structure Analysis

Structure

The molecular formula of LY 233053 is C8H13N5O2C_8H_{13}N_5O_2. Its structure features a piperidine ring connected to a tetrazole group, which is critical for its biological activity.

Data

  • Molecular Weight: Approximately 199.22 g/mol
  • Structural Characteristics: The compound's structure allows it to effectively compete with glutamate at the NMDA receptor site, influencing neurotransmission dynamics .
Chemical Reactions Analysis

Reactions

LY 233053 participates in several types of chemical reactions:

  • Substitution Reactions: Due to functional groups like the tetrazole and carboxylic acid, it engages in nucleophilic substitutions.
  • Oxidation and Reduction: The compound can undergo oxidation, particularly at the piperidine ring, and reduction reactions to modify functional groups attached to it.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles: Amines or thiols under basic conditions for substitution reactions.
Mechanism of Action

LY 233053 functions by competitively inhibiting the NMDA receptor. This mechanism prevents calcium ion influx into neurons, thereby modulating synaptic transmission and plasticity. Its action is particularly relevant in reducing neurological damage associated with conditions like ischemia and seizures .

Process

By blocking NMDA receptors, LY 233053 alters various biochemical pathways involved in synaptic plasticity, which is essential for learning and memory processes. This modulation contributes to its potential efficacy in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity typical of compounds containing piperidine and tetrazole functional groups, particularly in substitution reactions.
Applications

LY 233053 has significant applications in scientific research:

  • Neuroscience: Utilized to study NMDA receptor roles in synaptic plasticity, learning, and memory.
  • Pharmacology: Investigated for developing new therapeutic agents targeting neurological disorders such as epilepsy, stroke, and Alzheimer’s disease.
  • Toxicology: Employed to assess neurotoxic effects associated with NMDA receptor antagonists .
Introduction to LY 233053: Context and Scientific Significance

LY 233053 (chemical name: (2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid; CAS: 125546-04-5) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed in the early 1990s, it emerged during efforts to target excitotoxic neuronal damage in stroke and epilepsy. Its molecular formula (C8H13N5O2) and stereospecific structure underpin its unique mechanism of action, distinguishing it from non-competitive NMDA blockers like MK-801. As a research tool, LY 233053 advanced understanding of glutamatergic neurotransmission and excitotoxicity in CNS disorders [4] [10].

Historical Discovery and Development of Competitive NMDA Receptor Antagonists

Competitive NMDA antagonists evolved from glutamate analog research in the 1980s. Unlike channel blockers (e.g., ketamine), these compounds directly compete with glutamate at the receptor’s agonist-binding site. LY 233053 was synthesized by Eli Lilly as part of a tetrazole-based antagonist series aimed at improving CNS penetration and reducing side effects. Early studies confirmed its short duration of action and high specificity for NMDA receptors over other iGluR subtypes (AMPA/kainate) [3] [10].

Key Milestones:

  • 1990: Pharmacological characterization identified sub-micromolar IC50 (7–10 nM) for NMDA receptor blockade [10].
  • 1992: Demonstrated efficacy in reducing neuronal damage in rabbit spinal cord ischemia models [2].
  • 1993: Showed time-dependent neuroprotection, with efficacy declining if administered >60 minutes post-injury [4].

Table 1: Evolution of Competitive NMDA Antagonists

CompoundStructural ClassNMDA IC50Key Limitation
D-AP5Phosphonate analog~5 μMPoor CNS penetration
CGP 78608Tetrazolo-isoquinoline~5 nMComplex synthesis
LY 233053Tetrazole-piperidine7–10 nMShort duration

Structural Uniqueness of LY 233053 in the Tetrazole-Substituted Piperidinecarboxylic Acid Class

LY 233053 integrates two pharmacophores critical for NMDA antagonism:

  • Tetrazole ring: Serves as a bioisostere for the distal carboxylate of glutamate, enabling ionic binding to the NMDA receptor’s agonist site.
  • Piperidinecarboxylic acid: Mimics glutamate’s α-amino acid moiety via stereospecific (2R,4S) configuration [4] [10].

The stereochemistry dictates activity, with the (2R,4S) isomer exhibiting maximal potency. The methylene linker between tetrazole and piperidine enhances flexibility, optimizing receptor fit. Molecular weight (211.22 g/mol) and polar surface area facilitate moderate blood-brain barrier penetration [3] [10].

Table 2: Structural and Pharmacological Profile

PropertyValueSignificance
Molecular weight211.22 g/molFacilitates CNS access
Stereochemistry(2R,4S)-isomerEssential for receptor binding
IC50 (NMDA)7–10 nM100–1,000× more potent than early antagonists
SelectivityNo activity at AMPA/kainate (10 μM)Reduces off-target effects

Role in Glutamatergic Signaling Modulation: Implications for CNS Research

LY 233053 modulates glutamatergic signaling by competitively inhibiting glutamate binding to NMDA receptors. This action:

  • Prevents Ca2+ influx: Blocks excitotoxic cascades in ischemia [2].
  • Synergizes with antiepileptics: At 5 mg/kg, it enhances protection against maximal electroshock seizures in rodents [3].
  • Impairs long-term memory: Highlights NMDA’s role in synaptic plasticity [3].

Research Applications:

  • Ischemia Neuroprotection: In rabbit spinal cord ischemia, intravenous LY 233053 (100 mg/kg) reduced neuronal damage when administered within 60 minutes of injury. Delayed dosing lost efficacy, emphasizing time-sensitive therapeutic windows [2] [4].
  • Epilepsy Studies: Potentiated anticonvulsant effects of carbamazepine and phenobarbital, supporting adjunctive NMDA blockade in refractory seizures [3].
  • Mechanistic Probes: Validated the role of NMDA receptors in auditory pathway development, as glutamate release defects cause sensorineural deafness [7].

Table 3: Key Research Findings

Study ModelDose/RouteOutcomeReference
Rabbit spinal ischemia100 mg/kg IV54% reduction in neuronal damage at 60 min [2]
Mouse electroshock5 mg/kg IPSynergy with carbamazepine (50% seizure block) [3]
In vitro receptor10 μMNo binding to AMPA/kainate receptors [4]

Properties

Product Name

LY 233053

IUPAC Name

(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m1/s1

InChI Key

FAAVTENFCLADRE-RITPCOANSA-N

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid
LY 233053
LY 235723
LY-235723

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.